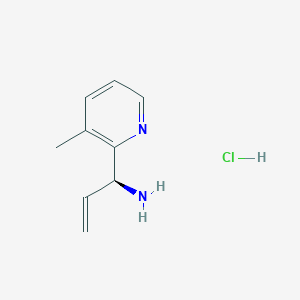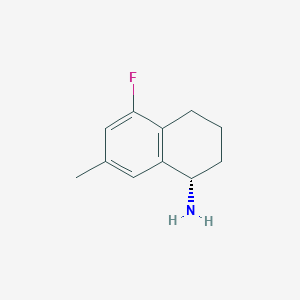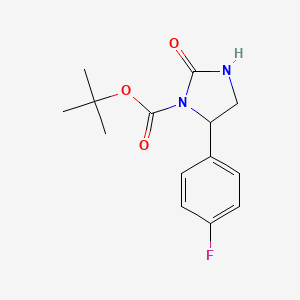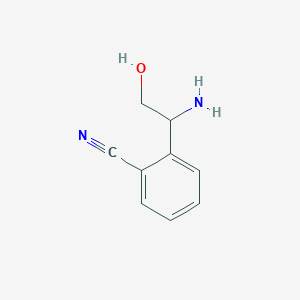
Levofloxacin impurity 19
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Levofloxacin impurity 19 is a byproduct formed during the synthesis and storage of levofloxacin, a third-generation fluoroquinolone antibiotic. Levofloxacin is widely used to treat various bacterial infections due to its broad-spectrum antibacterial activity. Impurities like this compound are crucial to study as they can affect the efficacy and safety of the pharmaceutical product.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Levofloxacin impurity 19 involves the reflux of levofloxacin carboxylic acid, N-methylethylenediamine hydrochloride, and triethylamine in dimethylsulfoxide. This process yields a high-purity levofloxacin impurity through washing column chromatography. The impurity is then heated with acetic anhydride in formic acid to obtain this compound with high purity .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the controlled synthesis of levofloxacin and monitoring for the formation of impurities. The impurities are then isolated and purified using techniques like column chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Levofloxacin impurity 19 undergoes various chemical reactions, including:
Oxidation: The impurity can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the impurity into other reduced forms.
Substitution: The impurity can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the impurity.
Aplicaciones Científicas De Investigación
Levofloxacin impurity 19 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to ensure the quality and purity of levofloxacin.
Biology: Studied for its potential biological effects and interactions with biological systems.
Medicine: Investigated for its impact on the efficacy and safety of levofloxacin as a pharmaceutical product.
Industry: Utilized in the development and validation of analytical methods for quality control in pharmaceutical manufacturing
Mecanismo De Acción
The mechanism of action of Levofloxacin impurity 19 is not well-documented. it is likely to interact with similar molecular targets as levofloxacin, such as DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and transcription. By inhibiting these enzymes, the impurity may exert antibacterial effects, although its potency and efficacy may differ from the parent compound .
Propiedades
Fórmula molecular |
C13H10FNO5 |
|---|---|
Peso molecular |
279.22 g/mol |
Nombre IUPAC |
(2S)-7-fluoro-6-hydroxy-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid |
InChI |
InChI=1S/C13H10FNO5/c1-5-4-20-12-9-6(2-8(14)11(12)17)10(16)7(13(18)19)3-15(5)9/h2-3,5,17H,4H2,1H3,(H,18,19)/t5-/m0/s1 |
Clave InChI |
FJZGVIJPEBDOBR-YFKPBYRVSA-N |
SMILES isomérico |
C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2O)F)C(=O)O |
SMILES canónico |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2O)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Methyl (S)-1'-(cyclobutylmethyl)-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate](/img/structure/B13046706.png)



![2-Amino-8-(trifluoromethyl)-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-4(1H)-one](/img/structure/B13046723.png)
![[(1R)-1-(2,4-Difluorophenyl)ethyl]methylamine](/img/structure/B13046733.png)
![6-Chloropyrido[2,3-E]pyrrolo[1,2-A]pyrazine](/img/structure/B13046748.png)
